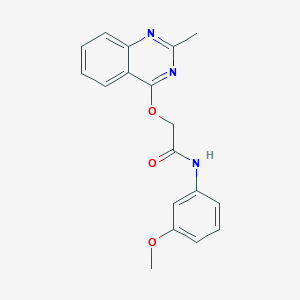

N-(3-methoxyphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-methoxyphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide, also known as MPAQ, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPAQ is a quinazoline derivative that has shown promising results in various scientific research studies.

Applications De Recherche Scientifique

Synthesis and Structural Studies

The compound is part of a broader class involved in various synthesis and structural studies aimed at exploring their potential in medical and pharmaceutical research. For instance, compounds with similar structures have been synthesized and characterized to understand their physical and chemical properties, which can aid in the development of novel therapeutic agents. The synthesis of such compounds often involves multi-step reactions, with their structures confirmed through techniques like X-ray diffraction, IR, and NMR spectroscopy. These studies lay the groundwork for understanding how structural modifications can impact biological activity and therapeutic potential (Bai et al., 2011).

Antimicrobial and Antituberculosis Activity

Research has shown that derivatives of quinazoline, a core structure in N-(3-methoxyphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide, possess significant antimicrobial and antituberculosis activities. These activities are critical for developing new treatments for infections that are increasingly resistant to current antibiotics. For example, studies on novel oxazolidinone analogs, which share a similar structural motif, have demonstrated potent antibacterial activities against a variety of clinically important pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus faecium (Zurenko et al., 1996).

Herbicidal and Pesticidal Applications

Compounds with similar structures have been evaluated for their herbicidal and pesticidal activities, highlighting the versatility of this chemical scaffold in various fields of applied science. The exploration of these activities is essential for the development of safer and more effective agrochemicals. Research into triazolinone derivatives, for instance, has identified compounds with promising herbicidal activity, indicating potential applications in agriculture (Luo et al., 2008).

Potential in Obesity and CNS Disorders Treatment

The exploration of compounds related to N-(3-methoxyphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide in the context of central nervous system (CNS) disorders, including obesity, has been a focus of recent research. Selective antagonists of specific receptors, such as the histamine H3 receptor, which play a role in feeding, arousal, cognition, and pain, have been synthesized and shown to have therapeutic potential in treating obesity and possibly other CNS disorders (Kumar et al., 2019).

Anticancer Research

The structural framework of N-(3-methoxyphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide is relevant in the development of novel anticancer agents. Various studies have focused on synthesizing and evaluating derivatives for their ability to inhibit cancer cell growth, with some showing promise as potent apoptosis inducers and topoisomerase inhibitors. This research is critical for identifying new therapeutic options for cancer treatment (Sirisoma et al., 2009).

Propriétés

IUPAC Name |

N-(3-methoxyphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-12-19-16-9-4-3-8-15(16)18(20-12)24-11-17(22)21-13-6-5-7-14(10-13)23-2/h3-10H,11H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKOMKIXDKJWHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chloro-4-methylphenyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2600063.png)

![Tert-butyl 7-oxo-2-azaspiro[3.4]oct-5-ene-2-carboxylate](/img/structure/B2600065.png)

![Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2600070.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[1-(2-methoxyphenyl)cyclopropyl]methanone](/img/structure/B2600071.png)

![Benzo[d]thiazol-6-yl(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2600077.png)

![3-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2600079.png)

![N-(4-methoxyphenyl)-1-methyl-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2600082.png)